molecular formula C10H16F3NO2 B2624973 N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide CAS No. 1545416-56-5

N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide

Cat. No.: B2624973
CAS No.: 1545416-56-5
M. Wt: 239.238
InChI Key: ITNPKUYNWKBAAX-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide (CAS 1545416-56-5) is a chemical reagent with the molecular formula C10H16F3NO2 and a molecular weight of 239.23 g/mol . This compound belongs to the class of Weinreb amides, which are highly valued in synthetic organic chemistry as versatile intermediates for the preparation of ketones and aldehydes from carboxylic acid precursors. The structure features a cyclohexane ring substituted with a trifluoromethyl group, a moiety known to significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, making it a key functional group in the development of pharmaceuticals and agrochemicals . While the specific biological activity and mechanism of action for this exact compound are not fully elaborated in the literature, compounds containing the trifluoromethyl group are frequently explored in medicinal chemistry for their potential to interact with various biological targets, such as adenosine receptors . As such, this reagent offers researchers a valuable building block for constructing more complex molecules, facilitating studies in drug discovery, material science, and methodological chemistry. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNPKUYNWKBAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCC(C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide typically involves the reaction of a cyclohexanecarboxylic acid derivative with methoxy and methyl groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

Chemistry

N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide serves as a valuable reagent in organic synthesis. It is utilized as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is investigated for its effects on biological systems, particularly regarding the influence of trifluoromethyl groups on biochemical pathways. Studies have shown that such groups can significantly modulate the activity of enzymes and receptors, leading to specific biological effects. For instance, research indicates that this compound may interact with adenosine receptors, influencing neurotransmitter release and potentially impacting neurological functions .

Medicine

The compound is being explored for potential therapeutic applications. Its unique structure allows it to function as a precursor in drug development, particularly in creating novel pharmacological agents with enhanced efficacy or reduced side effects. Case studies have reported its use in developing compounds aimed at treating various conditions, including neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics, such as enhanced stability or solubility in various solvents.

Research into the biological activity of this compound has revealed its potential interactions with biological targets. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability of therapeutic agents derived from this compound. Studies are ongoing to elucidate its mechanisms of action further and explore its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s reactivity and binding affinity to various biological targets. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and functional features of N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide with related compounds:

Compound Name Molecular Formula Key Substituents Applications/Activities Reference(s)
This compound C₁₁H₁₆F₃NO₂ Cyclohexane-CF₃, N-OMe/Me carboxamide Hypothesized: Enzyme inhibition, agrochemicals Inferred
N-(3-Chlorophenyl)cyclohexanecarboxamide C₁₃H₁₆ClNO Cyclohexane, 3-Cl-phenyl Metal chelation, antifungal activity
GSK2256294 [(1R,3S)-N-(4-cyano-2-(trifluoromethyl)benzyl)-3-...cyclohexanecarboxamide] C₂₄H₂₃F₃N₆O Cyclohexane-CF₃, triazine/cyano-benzyl Soluble epoxide hydrolase (sEH) inhibitor
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide C₁₀H₁₀F₃NO₂ Benzene-CF₃, N-OMe/Me carboxamide Pharmaceutical intermediate
N-(3-Acetylphenyl)cyclohexanecarboxamide C₁₅H₁₉NO₂ Cyclohexane, 3-acetylphenyl Lab chemical (hazardous: H302, H315)

Key Comparative Insights

Trifluoromethyl Group Impact
  • The trifluoromethyl (CF₃) group in both the target compound and GSK2256294 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets due to its strong electron-withdrawing nature and lipophilicity . In contrast, N-(3-chlorophenyl)cyclohexanecarboxamide () uses a chlorine atom for similar electronic effects but with lower steric bulk.
N-Methoxy-N-Methyl Carboxamide vs. Aromatic Substitutents
  • The N-methoxy-N-methyl group in the target compound and its benzamide analog () likely improves aqueous solubility compared to aromatic substituents (e.g., 3-chlorophenyl in ). This modification may reduce crystallinity and enhance bioavailability .
  • Aromatic substituents, such as in GSK2256294, enable π-π stacking interactions with target proteins, critical for sEH inhibition .
Cyclohexane vs. Benzene Core
  • However, benzene derivatives often exhibit stronger aromatic interactions in drug-receptor binding .

Medicinal Chemistry

  • The target compound’s CF₃ and N-alkoxy groups position it as a candidate for similar applications.
  • Antimicrobial Activity : Thiourea-linked carboxamides () show antifungal and antitumor activities, suggesting that the target compound’s carboxamide backbone could be functionalized for such purposes.

Agrochemical Potential

  • Analogs like furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide, ) are used as fungicides, indicating that N-alkoxy carboxamides are viable agrochemical scaffolds. The trifluoromethyl group in the target compound may enhance pesticidal activity by resisting environmental degradation .

Biological Activity

N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of amides and is characterized by a cyclohexane ring and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity, which may influence the compound's biological activity by improving membrane permeability and bioavailability.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group is known to modulate reactivity and binding affinity, potentially leading to significant biological effects. For instance, it may act as an inhibitor of human soluble epoxide hydrolase (sEH), which plays a role in various diseases including hypertension and inflammation .

Anticancer Activity

Recent studies have indicated that derivatives of cyclohexanecarboxamide exhibit notable antiproliferative activity against various cancer cell lines. For example, compounds modified from similar structural frameworks have shown IC50 values ranging from 1.2 µM to 5.3 µM against different cancer types, suggesting that structural modifications can significantly enhance their efficacy . While specific data for this compound is limited, its structural analogs provide a basis for potential anticancer properties.

Enzyme Inhibition

Research has demonstrated that cycloalkylamides, including derivatives similar to this compound, can effectively inhibit enzymes involved in inflammatory pathways. The presence of the trifluoromethyl group has been shown to enhance binding affinity in enzyme assays, indicating that this compound may also serve as a lead for developing anti-inflammatory agents .

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated through various assays such as DPPH and FRAP. These studies suggest that certain derivatives possess significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Case Studies

  • In Vitro Studies : A study evaluated the effects of cycloalkylamide derivatives on HCT116 cancer cells and found that modifications in the structure led to varying degrees of cytotoxicity. The most active compounds showed IC50 values below 5 µM, indicating strong potential for further development .
  • Enzyme Interaction Studies : Another investigation into the structure-activity relationships (SAR) of cycloalkylamides revealed that increasing hydrophobicity improved inhibition potency against sEH. This finding underscores the importance of structural characteristics in determining biological activity .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundCyclohexane ring, trifluoromethyl groupPotential anticancer activityTBD
Analog 1Similar cycloalkyl structureStrong antiproliferative effects2.2 - 4.4
Analog 2Modified amide structureEnzyme inhibition<6

Q & A

Q. What are the established synthetic routes for N-methoxy-N-methyl-3-(trifluoromethyl)cyclohexanecarboxamide, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via two primary routes:

Q. Acyl Chloride Intermediate Route :

  • Cyclohexanecarboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
  • The acyl chloride is reacted with N-methoxy-N-methylamine in anhydrous benzene or dichloromethane under reflux (40–60°C) for 12–24 hours.
  • Yield optimization requires strict moisture control and stoichiometric excess of the amine (1.5–2.0 equivalents) .

Q. Ester Aminolysis Route :

  • Methyl 3-(trifluoromethyl)cyclohexanecarboxylate undergoes nucleophilic substitution with N-methoxy-N-methylamine in the presence of trimethylaluminum (Al(CH₃)₃) as a catalyst.
  • Reaction conditions: Benzene solvent, reflux (80–100°C), 6–8 hours. This method avoids handling corrosive acyl chlorides but may require chromatographic purification .

Q. Key Data :

RouteReagentsConditionsYield (Reported)
Acyl ChlorideSOCl₂, N-methoxy-N-methylamineAnhydrous, 40–60°C65–75%
Ester AminolysisAl(CH₃)₃, N-methoxy-N-methylamineBenzene, 80–100°C55–65%

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks for the methoxy group (δ 3.2–3.4 ppm, singlet) and trifluoromethyl (CF₃) group (δ 1.2–1.4 ppm as a multiplet due to coupling with cyclohexane protons). The amide proton is typically absent due to N-methylation .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 170–175 ppm. CF₃ carbon resonates as a quartet (δ 120–125 ppm, J = 280–300 Hz) .
  • Infrared Spectroscopy (IR) : Strong absorption at 1650–1680 cm⁻¹ (amide C=O stretch) and 1120–1150 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry (ESI-HRMS) : Molecular ion [M+H]⁺ at m/z 234.18 (calculated for C₁₀H₁₀F₃NO₂) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store in airtight, moisture-resistant containers under inert gas (N₂ or Ar) at 2–8°C.
  • Avoid exposure to light, strong oxidizers, or acidic/basic environments due to hydrolytic susceptibility of the amide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during functionalization of the cyclohexane ring?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce a chiral directing group (e.g., Evans oxazolidinone) to control stereochemistry during trifluoromethylation.
  • Catalytic Asymmetric Synthesis : Use Cu(I)/chiral ligand systems (e.g., Box ligands) for enantioselective alkylation, as demonstrated in copper-catalyzed amide alkylation reactions (70–85% enantiomeric excess) .
  • Chromatographic Resolution : Employ preparative HPLC with chiral stationary phases (e.g., IA column, 5% isopropanol/hexanes) to separate diastereomers post-synthesis .

Q. What computational strategies are effective for predicting biological targets or structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with potential targets (e.g., soluble epoxide hydrolase (sEH) or ubiquitin-specific proteases (USPs)). Focus on the trifluoromethyl group’s role in hydrophobic binding pockets .
  • QSAR Modeling : Train models using descriptors like LogP, molar refractivity, and electrostatic potential maps. Validate with in vitro IC₅₀ data from analogs (e.g., GSK2256294, a cyclohexanecarboxamide inhibitor with sub-nM activity against sEH) .

Q. How can in vitro assays be designed to evaluate the compound’s inhibition kinetics against enzymes like sEH or USPs?

  • Methodological Answer :
  • Enzyme Activity Assays :

sEH Inhibition : Use fluorescent substrate (e.g., PHOME) in HEPES buffer (pH 7.4). Monitor fluorescence (λₑₓ = 330 nm, λₑₘ = 465 nm) over 30 minutes. Calculate IC₅₀ via non-linear regression .

USP21 Inhibition : Employ Ub-AMC (ubiquitin-7-amido-4-methylcoumarin) as a substrate. Measure fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) and compare rates with/without inhibitor .

  • Data Analysis : Use Cheng-Prusoff equation to convert IC₅₀ to Kᵢ values, accounting for substrate concentration and Kₘ.

Contradictions and Limitations

  • Synthetic Yields : and report variable yields (55–75%) depending on route and purity of starting materials. Researchers must validate protocols under controlled conditions.
  • Biological Relevance : While computational models () suggest therapeutic potential, experimental validation is critical due to metabolic instability risks in fluorinated carboxamides .

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